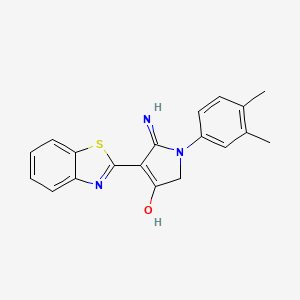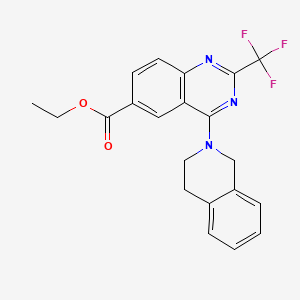![molecular formula C22H17NO4 B11567935 2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B11567935.png)
2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-4,9-ジオキソ-N-(2-フェニルエチル)-4,9-ジヒドロナフト[2,3-b]フラン-3-カルボキサミドは、ナフトフラン類に属する複雑な有機化合物です。この化合物は、ナフトフランコア、フェニルエチル基、ケトンやアミドなどの複数の官能基を含む、そのユニークな構造によって特徴付けられます。潜在的な生物活性と用途のために、科学研究のさまざまな分野で関心を集めています。
2. 製法
合成経路と反応条件
2-メチル-4,9-ジオキソ-N-(2-フェニルエチル)-4,9-ジヒドロナフト[2,3-b]フラン-3-カルボキサミドの合成には、通常、複数段階の有機反応が必要です。一般的な合成経路には、次の手順が含まれます。
ナフトフランコアの形成: これは、ナフタレン誘導体やフラン誘導体などの適切な出発物質を含む環化反応によって達成できます。
フェニルエチル基の導入: この手順には、通常、ルイス酸触媒の存在下で、フェニルエチルハロゲン化物がナフトフランコアと反応するフリーデル・クラフツアルキル化反応が含まれます。
官能基の修飾:
工業的製法
この化合物の工業的生産には、同様の合成経路が、より大規模に使用される場合があります。連続フローリアクターと自動合成プラットフォームの使用は、生産プロセスの効率と収率を高めることができます。さらに、温度、圧力、溶媒の選択などの反応条件の最適化は、大規模合成に不可欠です。
3. 化学反応の分析
反応の種類
2-メチル-4,9-ジオキソ-N-(2-フェニルエチル)-4,9-ジヒドロナフト[2,3-b]フラン-3-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加のケトン基またはカルボン酸基を形成するために酸化できます。
還元: 還元反応は、ケトン基をアルコールに変換できます。
置換: 求電子置換反応と求核置換反応は、ナフトフランコアとフェニルエチル基のさまざまな位置で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤がしばしば使用されます。
置換: ハロゲン化物、酸、塩基などの試薬は、置換反応を促進できます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸をもたらす可能性があり、一方、還元はアルコールを生成する可能性があります。
4. 科学研究への応用
2-メチル-4,9-ジオキソ-N-(2-フェニルエチル)-4,9-ジヒドロナフト[2,3-b]フラン-3-カルボキサミドには、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性を研究されています。
医学: さまざまな疾患の治療薬としての可能性を探る研究が進行中です。
工業: 新しい材料や化学プロセスの開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving appropriate starting materials such as naphthalene derivatives and furan derivatives.
Introduction of the phenylethyl group: This step often involves a Friedel-Crafts alkylation reaction where a phenylethyl halide reacts with the naphthofuran core in the presence of a Lewis acid catalyst.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthofuran core and the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
2-メチル-4,9-ジオキソ-N-(2-フェニルエチル)-4,9-ジヒドロナフト[2,3-b]フラン-3-カルボキサミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、次のことによって作用を発揮する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素を阻害または活性化する。
受容体との相互作用: 受容体活性を調節して細胞シグナル伝達に影響を与える。
遺伝子発現への影響: 生物活性に関連する遺伝子の発現を変化させる。
6. 類似の化合物との比較
類似の化合物
ナフトフラン誘導体: ナフトフランコアは類似していますが、置換基が異なる化合物。
フェニルエチルアミド: フェニルエチル基とアミド官能基を持つ化合物。
独自性
2-メチル-4,9-ジオキソ-N-(2-フェニルエチル)-4,9-ジヒドロナフト[2,3-b]フラン-3-カルボキサミドは、官能基と構造的特徴の特定の組み合わせによりユニークです。この独自性は、その独特の化学反応性と潜在的な生物活性に貢献しています。
類似化合物との比較
Similar Compounds
Naphthofuran derivatives: Compounds with similar naphthofuran cores but different substituents.
Phenylethyl amides: Compounds with phenylethyl groups and amide functionalities.
Uniqueness
2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C22H17NO4 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
2-methyl-4,9-dioxo-N-(2-phenylethyl)benzo[f][1]benzofuran-3-carboxamide |
InChI |
InChI=1S/C22H17NO4/c1-13-17(22(26)23-12-11-14-7-3-2-4-8-14)18-19(24)15-9-5-6-10-16(15)20(25)21(18)27-13/h2-10H,11-12H2,1H3,(H,23,26) |
InChIキー |
RTHRUIDFAQPMIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(5-Bromothiophen-2-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11567863.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11567867.png)

![N-(2,3-Dichlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11567875.png)
![(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B11567878.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B11567891.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide](/img/structure/B11567896.png)
![4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11567898.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567905.png)

![2,2-dimethyl-1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one](/img/structure/B11567936.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11567941.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-chlorobenzamide](/img/structure/B11567946.png)
